1-(4-chlorophenyl)-3-{N-[2-(3,4-dimethoxyphenyl)ethyl]carbamimidoyl}urea
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Overview
Description
Urea, N-(4-chlorophenyl)-N’-[[[2-(3,4-dimethoxyphenyl)ethyl]amino]iminomethyl]-: is a complex organic compound that belongs to the class of ureas This compound is characterized by the presence of a chlorophenyl group and a dimethoxyphenyl group, which are linked through a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Urea, N-(4-chlorophenyl)-N’-[[[2-(3,4-dimethoxyphenyl)ethyl]amino]iminomethyl]- typically involves the following steps:
Formation of the Intermediate Amine: The synthesis begins with the preparation of the intermediate amine, which involves the reaction of 3,4-dimethoxybenzaldehyde with an appropriate amine under reductive amination conditions.
Urea Formation: The intermediate amine is then reacted with 4-chlorophenyl isocyanate to form the desired urea compound. This reaction is typically carried out in an organic solvent such as dichloromethane or toluene, under mild heating conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can target the nitro groups (if present) or the carbonyl group in the urea moiety.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced urea derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, the compound may be used as a probe to study enzyme interactions and protein-ligand binding. Its structural features make it a suitable candidate for investigating biological mechanisms at the molecular level.
Medicine
In medicinal chemistry, Urea, N-(4-chlorophenyl)-N’-[[[2-(3,4-dimethoxyphenyl)ethyl]amino]iminomethyl]- is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it valuable for various industrial applications, including the manufacture of polymers and coatings.
Mechanism of Action
The mechanism of action of Urea, N-(4-chlorophenyl)-N’-[[[2-(3,4-dimethoxyphenyl)ethyl]amino]iminomethyl]- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- Urea, N-(4-chlorophenyl)-N’-phenyl-
- Urea, N-(4-chlorophenyl)-N’-[2-(3,4-dimethoxyphenyl)ethyl]-
- Urea, N-(4-chlorophenyl)-N’-[2-(3,4-dimethoxyphenyl)methyl]-
Uniqueness
Compared to similar compounds, Urea, N-(4-chlorophenyl)-N’-[[[2-(3,4-dimethoxyphenyl)ethyl]amino]iminomethyl]- stands out due to its unique combination of functional groups. The presence of both chlorophenyl and dimethoxyphenyl groups provides distinct chemical properties and reactivity, making it a versatile compound for various applications.
Properties
CAS No. |
524057-33-8 |
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Molecular Formula |
C18H21ClN4O3 |
Molecular Weight |
376.8 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-3-[N'-[2-(3,4-dimethoxyphenyl)ethyl]carbamimidoyl]urea |
InChI |
InChI=1S/C18H21ClN4O3/c1-25-15-8-3-12(11-16(15)26-2)9-10-21-17(20)23-18(24)22-14-6-4-13(19)5-7-14/h3-8,11H,9-10H2,1-2H3,(H4,20,21,22,23,24) |
InChI Key |
LPAWLCCKOWRACK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN=C(N)NC(=O)NC2=CC=C(C=C2)Cl)OC |
Origin of Product |
United States |
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